molecular formula C22H28N4O2 B6535468 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine CAS No. 1049288-16-5

3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine

Cat. No. B6535468
CAS RN: 1049288-16-5
M. Wt: 380.5 g/mol
InChI Key: IUEGZSNCSMQKDD-UHFFFAOYSA-N
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Description

3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine, also known as CPEP, is an organic compound that has been studied for its potential applications in pharmaceutical and medical research. CPEP is a heterocyclic compound that is composed of a pyridine ring, a cyclopentane ring, and an ethoxy group. It is a novel compound that has not been widely studied, but its properties and potential applications have been explored in recent years.

Scientific Research Applications

3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been studied for its potential applications in drug discovery and development. Its properties, such as its low toxicity, have made it an attractive candidate for drug development. It has been studied for its potential to inhibit the production of certain enzymes and proteins, which could be useful in the development of drugs that target specific diseases. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been studied for its potential to reduce inflammation and pain, and to act as an antioxidant.

Mechanism of Action

The exact mechanism of action of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine is not yet understood. However, it is believed that 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine interacts with certain enzymes and proteins in the body, leading to a decrease in the production of certain molecules that can cause inflammation and pain. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine may act as an antioxidant, reducing the levels of free radicals in the body.
Biochemical and Physiological Effects
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been studied for its potential effects on biochemical and physiological processes. In animal models, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been shown to reduce inflammation and pain, and to reduce the levels of free radicals in the body. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been shown to inhibit the production of certain enzymes and proteins, which could be useful in the development of drugs that target specific diseases.

Advantages and Limitations for Lab Experiments

3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has several advantages for use in laboratory experiments. It is a relatively low-toxicity compound, making it safe to use in laboratory settings. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been shown to interact with certain enzymes and proteins in the body, making it an attractive candidate for drug development. However, there are some limitations to using 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine in laboratory experiments. For example, the exact mechanism of action of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine is not yet understood, making it difficult to accurately predict its effects in different contexts.

Future Directions

There are several potential future directions for the study of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine. Further research is needed to understand the exact mechanism of action of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine and to explore its potential applications in drug development. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine could be studied for its potential effects on other biochemical and physiological processes, such as cancer and cardiovascular disease. Finally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine could be studied for its potential to act as an antioxidant, reducing the levels of free radicals in the body.

Synthesis Methods

3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine can be synthesized using a variety of methods. One of the most common methods is the condensation reaction between 4-ethoxyphenylpyridine and 4-cyclopentanecarboxylic acid, which is catalyzed by a base. This reaction yields an intermediate that can be further reacted with piperazine to form 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine. Other methods for synthesizing 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine include the condensation of 4-ethoxyphenylpyridine and 4-cyclopentanecarboxylic anhydride and the reaction of 4-ethoxyphenylpyridine and 4-cyclopentanecarboxylic acid dichloride.

properties

IUPAC Name

cyclopentyl-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-2-28-19-9-7-17(8-10-19)20-11-12-21(24-23-20)25-13-15-26(16-14-25)22(27)18-5-3-4-6-18/h7-12,18H,2-6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEGZSNCSMQKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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